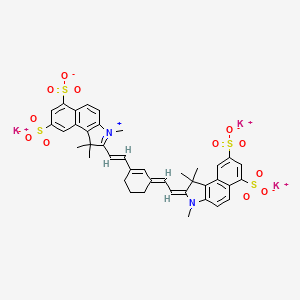
Sulfo-Cy7.5 dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy7.5 dimethyl is a derivative of Cyanine 7.5 (Cy7.5) with a dimethyl group. It is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging. The sulfonate ion in its structure increases its water solubility, making it suitable for use in aqueous solutions .
Méthodes De Préparation
Sulfo-Cy7.5 dimethyl is synthesized by introducing a dimethyl group to Cyanine 7.5. The sulfonate ion is added to enhance water solubility. The synthetic route typically involves dissolving Cyanine 7.5 in an organic solvent and then adding the dimethyl group under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Sulfo-Cy7.5 dimethyl primarily undergoes reactions typical of cyanine dyes. These include:
Substitution Reactions: The dimethyl group can participate in substitution reactions under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Binding Reactions: This compound binds to biomolecules such as proteins and antibodies, which is crucial for its use in biolabeling and imaging
Applications De Recherche Scientifique
Sulfo-Cy7.5 dimethyl has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Commonly used for cell imaging and tracking the location and dynamics of biomolecules in biological samples.
Medicine: Employed in biomedical imaging, including tumor imaging and tracking drug delivery.
Industry: Used in the development of diagnostic tools and imaging technologies .
Mécanisme D'action
The mechanism of action of Sulfo-Cy7.5 dimethyl involves its ability to bind to biomolecules and emit near-infrared fluorescence. The sulfonate ion increases its water solubility, allowing it to function effectively in aqueous environments. The dimethyl group enhances its binding affinity to proteins and antibodies, making it a valuable tool for tracking and imaging in biological research .
Comparaison Avec Des Composés Similaires
Sulfo-Cy7.5 dimethyl is unique due to its high water solubility and strong near-infrared fluorescence. Similar compounds include:
Cyanine 7.5 (Cy7.5): The parent compound without the dimethyl group.
Sulfo-Cyanine 5.5 (Cy5.5): Another near-infrared dye with similar applications but different spectral properties.
Alexa Fluor dyes: A family of fluorescent dyes with varying properties and applications
This compound stands out due to its enhanced water solubility and binding affinity, making it particularly useful for biological and medical applications.
Propriétés
Formule moléculaire |
C40H37K3N2O12S4 |
|---|---|
Poids moléculaire |
983.3 g/mol |
Nom IUPAC |
tripotassium;(2E)-1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |
Clé InChI |
WJGKEWOIVDPUAP-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


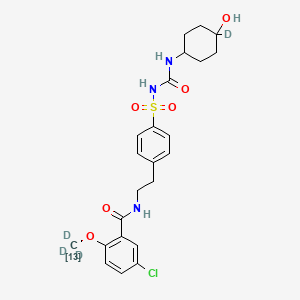

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
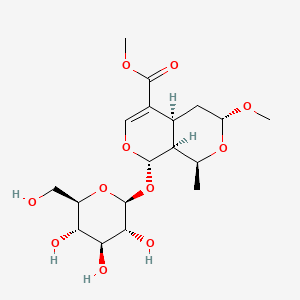
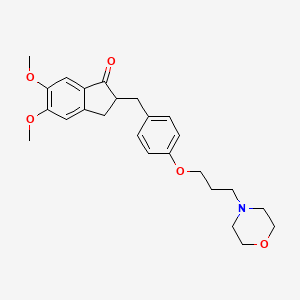
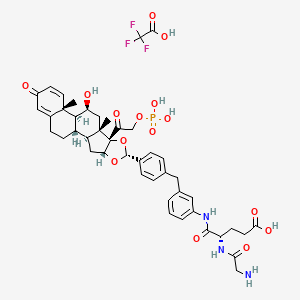
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
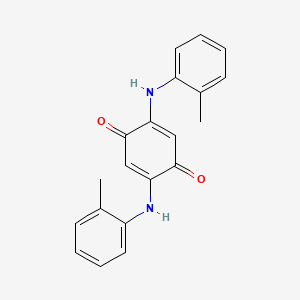

![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
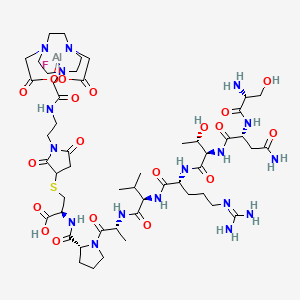

![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
![(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B12373525.png)
